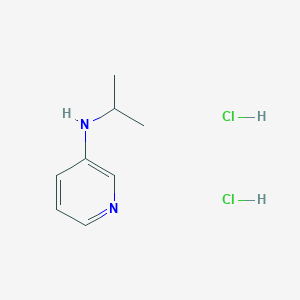

Isopropyl-pyridin-3-YL-amine dihydrochloride

Description

BenchChem offers high-quality Isopropyl-pyridin-3-YL-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-pyridin-3-YL-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propan-2-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXQVYMEFXIKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673174 | |

| Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32405-76-8 | |

| Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Isopropyl-pyridin-3-YL-amine dihydrochloride chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS No: 32405-76-8) is a substituted aminopyridine derivative. While specific, in-depth research on this particular molecule is not extensively published, its chemical identity is established.[1] This guide provides a comprehensive technical overview of its core chemical properties, leveraging established principles of pyridine chemistry and data from its parent compound, 3-aminopyridine. The addition of an isopropyl group to the 3-amino position and the formation of a dihydrochloride salt significantly influence the molecule's physicochemical properties, reactivity, and potential applications.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, reactivity, and potential utility of this compound. By grounding our analysis in the well-documented behavior of related structures, we can construct a robust and scientifically sound profile of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Physicochemical Properties

The introduction of an N-isopropyl group and conversion to a dihydrochloride salt fundamentally alters the properties of the 3-aminopyridine core. The salt formation is a key feature, arising from the basicity of both the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. This dual protonation enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.

Below is a table summarizing the known and predicted properties of Isopropyl-pyridin-3-YL-amine dihydrochloride, with data for the parent compound, 3-aminopyridine, provided for comparison.

| Property | Isopropyl-pyridin-3-YL-amine Dihydrochloride | 3-Aminopyridine (Parent Compound) | Justification for Predicted Values |

| Molecular Formula | C₈H₁₄Cl₂N₂ | C₅H₆N₂ | Based on the structure of the dihydrochloride salt. |

| Molecular Weight | 209.12 g/mol | 94.11 g/mol [2] | Calculated from the molecular formula. |

| CAS Number | 32405-76-8[1] | 462-08-8[2] | |

| Appearance | White to off-white crystalline solid (Predicted) | White crystalline solid[3] | Amine salts are typically crystalline solids. |

| Boiling Point | 237.8±13.0 °C (Predicted for free base)[1] | 252 °C[2] | The salt will decompose at high temperatures. The prediction is for the free base. |

| Melting Point | Not available | ~64.5 °C[2] | Expected to be significantly higher than the free base due to ionic nature. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (Predicted) | Soluble in water, alcohol, and benzene.[3][4] | Dihydrochloride salts exhibit high polarity and readily form hydrogen bonds with protic solvents. |

| pKa | 5.94±0.11 (Predicted)[1] | Not specified, but basic | This predicted pKa likely corresponds to the pyridine ring nitrogen, which is a key site of protonation. |

| Density | 1.005±0.06 g/cm³ (Predicted for free base)[1] | Not specified |

Synthesis and Characterization

The synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride is a two-step process: first, the synthesis of the free base, N-isopropylpyridin-3-amine, followed by its conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

A logical and efficient method for synthesizing the free base is the reductive amination of 3-aminopyridine with acetone. This well-established reaction involves the formation of an imine intermediate, which is then reduced in situ to the secondary amine. The subsequent salt formation is a straightforward acid-base reaction.

Caption: Proposed two-step synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-isopropylpyridin-3-amine (Free Base)

-

Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane) in a round-bottom flask, add acetone (1.2 eq).

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Protocol 2: Formation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

-

Dissolution: Dissolve the purified N-isopropylpyridin-3-amine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or methanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (2.2 eq, e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0°C to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and solvent. Dry the product under vacuum to yield the final Isopropyl-pyridin-3-YL-amine dihydrochloride.[5][6]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a doublet and a septet in the aliphatic region corresponding to the methyl and methine protons of the isopropyl group, respectively. Aromatic protons on the pyridine ring will appear as distinct multiplets. The N-H protons will likely appear as broad singlets, and their chemical shift will be concentration-dependent.

-

¹³C NMR: The spectrum will show characteristic peaks for the two distinct carbons of the isopropyl group and the five carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the secondary amine and the pyridinium ion, C-H stretches for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.[7]

-

Elemental Analysis: Combustion analysis should confirm the calculated elemental composition (C, H, N, Cl) for the C₈H₁₄Cl₂N₂ formula, providing definitive proof of the dihydrochloride salt's stoichiometry.

Chemical Reactivity and Stability

The chemical behavior of Isopropyl-pyridin-3-YL-amine dihydrochloride is dictated by the interplay between the aromatic pyridine ring and the secondary amino group, as well as its nature as a salt.

Basicity and Protonation

The molecule possesses two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The pyridine nitrogen's lone pair is in an sp² hybrid orbital and is available for protonation. The secondary amine's lone pair is in an sp³ hybrid orbital. Both are readily protonated by a strong acid like HCl, leading to the formation of a stable dihydrochloride salt.

Caption: The two basic nitrogen atoms are protonated to form the dihydrochloride salt.

Reactivity of the Pyridine Ring

Like other pyridine derivatives, the ring is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions.[8] However, the presence of the protonated amino group at the C-3 position will act as a deactivating group, making electrophilic substitution difficult. The dihydrochloride salt form is generally stable under normal storage conditions (sealed, dry, room temperature).[1]

Potential Applications in Research and Drug Development

While this specific molecule may not have documented applications, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold for Drug Discovery: 3-aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[2] They serve as valuable starting materials for more complex pharmaceutical agents. The pyridine scaffold is common in drug design due to its ability to improve water solubility and act as a hydrogen bond acceptor.[8]

-

Modulation of Physicochemical Properties: The N-isopropyl group increases the lipophilicity of the 3-aminopyridine core compared to the parent amine. This modification can be crucial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile, potentially improving metabolic stability and cell permeability.[9]

-

Intermediate for Complex Synthesis: Substituted aminopyridines are key intermediates in the synthesis of targeted therapeutics. For instance, 2-isopropyl-4-methylpyridin-3-amine is a critical building block for KRAS G12C inhibitors used in cancer therapy.[10][11] By analogy, Isopropyl-pyridin-3-YL-amine could serve as a valuable intermediate for novel kinase inhibitors or other complex molecular targets.

Conclusion

Isopropyl-pyridin-3-YL-amine dihydrochloride is a derivative of 3-aminopyridine with modified physicochemical properties due to N-alkylation and salt formation. While direct experimental data is limited, a comprehensive understanding of its chemical nature can be reliably extrapolated from the well-established chemistry of aminopyridines. Its synthesis is achievable through standard organic chemistry methods like reductive amination, and its structure can be confirmed with modern analytical techniques. The dual basicity leading to a stable dihydrochloride salt and the potential for this scaffold to be used in medicinal chemistry make it a compound of interest for researchers and drug development professionals. This guide provides a foundational understanding to facilitate its synthesis, handling, and exploration in future research endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvIOeNG7qYFnfGz68rUuKFcBW0-remT82HiiZ-k0F2Z8YiXa4WPW7EqbFTKD_LlUGpnKKHDFQPgMSJwUQp7L7budhJU3_63lY2KlujZild0RLLoFHnPXbyZCVYB2py3g8s9TB7IvJPpv9Jm0OR_MvjKpDVxrQ3WcoevhwXGm59HfaB4A==]

- Guidechem. 3-Aminopyridine 462-08-8 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSpHU_QxGYvIwDxrVLFR16KSR-C271dKWaDYoJL610Xf1fy-oP4pg8KavSxJdm1MLCshm48LyfVwJNiFvqkOBpr9iZhdyKt-kyCIrpyzTrM6xwq7C7KTc_-7NijCb92b6AHU3tm4tL9Zlqt8VkVjMnh90p71bx7TXOo50koQk=]

- PrepChem.com. Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmErHcTZ8IxJFgMjNsN44q0S1veT_qKPmpXJfqT0deSX1mne1WBlW687gzqzyLMEbyDEJcyTWJk7svvmAily9ncEapU1N-1427EMjShI97BUTuwOX7ujAWJGHj2BjGI5Ton8JSG3n-Mi0WenrFlFHQIvAcW0R3GACYEqql24YJQLEzvA==]

- ChemicalBook. 3-Aminopyridine | 462-08-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWXEhJTiPHvzkw3UmiHtYYdoqqGB41BpKewxtFxIuBV4XmiEoc2XM26RMiDdN2qk6kmpTqRRAoYb4g4Dmdp_Nuf_NCj4ViWaZZzwwAG0yegFi9MjjsBEoH7vuc3ciUTxHHtAAjcSrJgQUQnqgBoobpD7AEkmGJtYjQ3gXYOnbSA==]

- ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMbwi9f3-SYjC2yecmk51rtEuqnsjgFaRBJWAl1ndufnhpCk5P3Om3-cuMQsvZ5epYqMgnU0Rx3v3duImGM-1MJsKfdnxL7SFpaLKb8QXUUte_lmJeFY8HV7qKV0IEyAYm-umaicGHEOpXUV_eEZL8Ryyn4EXcKpR21Xntp6N8etK01cZM82B__14=]

- PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2lcAj_JhCYaMQCQ5l5Lenz6OAHo0ss2tHJ5cQrodOuH6abv2OMtBT3Oit6G2DEUqMuzDRVVCfvk9NJXvoi6v10-_wVfh9S0gRxQ-R7ltX4t92wi76_E31PsTMI3ebpsJcNPeF-Gl-Y7uIuM=]

- Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8gqZxpX5efWrmZ0RDSTTP0xHEgDMpLLdOhFxabf-qYy6mmPH9yN5fNE9pofAPoqedzBiEdknW5LislIf_6fUVVz0V4dLXNF5WeelbqdaXpB0sbn8CtuGrW5hGTH9AltLlGEFRALlLv7c=]

- PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKibH2vsj5USqp75CIe2z7HZwY0mJEXSTlgLNBoffF2o4C-qiIgACHAwf0sD3GFHUMfNuZhaUlPSvP5j5CqBUo8s9mqrnvR2X6NCnrwROCipUHDsVoA8TMSQ2nQB96AKXB_Gox5zh4tH_cS_hO]

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy-PcBFshMomfMqkhTGMYDQE3FOCxejgbjoFgAVSDmmEUPEsF0Atb156sJ1zyYeJDlFTNPhD-MKHNewAfItGyBVeL5ib2ZEAaQL76CKU_IwkwMIs42c6yfkxika7_9bLqCABgOmi1DGeVbq1757wQ=]

- Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErFC82jCCZyy-0g0BdlAivVxDviX2_AEabbDLay_vvGdws_EnlmfLI6DGltb5lFrZtqYcvpvVHqALbWPZukEduAzlYDnKfpXWB6CmblD16ljCAZb332unDrQL0Fp9hwAL3xlFh4tqXcLSVh3WA4A==]

- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuYh25HLo-EbGvVyfWzBCqiPwJEqkOfCuqJKXO3fefxIMPCheOOqwzNY0G--Qu_HJdF6004ADdCLpkcMpkMziqjUtXAbu2odXMIKit942Y9mBsukU6XozTnG_lPb9UzWmb6q-ZeS3SsrKbGYI=]

- PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIbvjHfQPE83P9DjhZEV3HPlyXTb72hoQ-O2T3KwehULtl2hY6u3urtSXZyNME0L8Q472f2JF0UcKseRuSNG3xD_01LMK5h8DZgWKzL15xQO25Z0wGrHbCKJZhBFa-nnwgliPmxjirrw6uJKlP]

- ChemicalBook. ISOPROPYL-PYRIDIN-3-YL-AMINE DIHYDROCHLORIDE | 32405-76-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoSMtGdGbtH9lxyiAH5HsSfLd-2b1ICxgd4_mtLtcjkG1LasHVQSW5UTnmNyZmbshGy0pPx9cHc90R6iHv7SCO1YEBehpIb9s_F_2rXHrXbHuJ7AjsL6fDMSFj4ArIrmG1K70CMlhqoqhQjkrk7RpP_G-ivqAA9TbuPVaS_ZjWUx8o1YcZKJz]

- Google Patents. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNSwtKu1oU6Htl0Fng1QD3tx6e9eLhwInK61frJBp5htw0JOwdovKuYt-bm7GyiBqHYqBL7mPlbmBrhn71QdEpS6RkV4bVE87i0HaVW2pI4_PZQyuBov-1cMHJbVhdOX-lvbp39jqaI0mb1tMN2A==]

Sources

- 1. ISOPROPYL-PYRIDIN-3-YL-AMINE DIHYDROCHLORIDE | 32405-76-8 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]

- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is approached with a focus on robust and scalable methodologies, emphasizing the underlying chemical principles and providing detailed experimental protocols.

Introduction

Isopropyl-pyridin-3-YL-amine, also known as N-isopropylpyridin-3-amine, and its dihydrochloride salt are heterocyclic amines that serve as key intermediates in the synthesis of various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the N-isopropyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on a reliable and widely applicable synthetic route: the reductive amination of 3-aminopyridine with acetone, followed by conversion to the dihydrochloride salt.

Synthetic Strategy: A Two-Step Approach

The synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride is efficiently achieved through a two-step process:

-

Reductive Amination: Formation of the secondary amine, N-isopropylpyridin-3-amine, via the reaction of 3-aminopyridine with acetone in the presence of a reducing agent.

-

Salt Formation: Conversion of the synthesized free base into its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.

This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Caption: Mechanism of reductive amination between 3-aminopyridine and acetone.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 | 1.0 |

| Acetone | 58.08 | 9.2 g (11.7 mL) | 0.159 | 1.5 |

| Sodium Triacetoxyborohydride | 211.94 | 29.1 g | 0.137 | 1.3 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated aq. NaHCO₃ | - | ~150 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (10.0 g, 0.106 mol) and dichloromethane (200 mL).

-

Stir the mixture at room temperature until the 3-aminopyridine is fully dissolved.

-

Add acetone (11.7 mL, 0.159 mol) to the solution and stir for 20 minutes.

-

In portions, carefully add sodium triacetoxyborohydride (29.1 g, 0.137 mol) to the reaction mixture over 15 minutes. The addition may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~150 mL) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isopropylpyridin-3-amine.

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Part 2: Synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride

The free base, N-isopropylpyridin-3-amine, is typically an oil or low-melting solid. For ease of handling, purification, and storage, it is often converted to a crystalline salt. The dihydrochloride salt is a common choice, offering good stability and crystallinity. The formation of the dihydrochloride indicates that both the pyridine ring nitrogen and the secondary amine nitrogen are protonated.

Experimental Protocol: Salt Formation

This protocol is based on general procedures for the formation of amine hydrochlorides. [1] Materials:

| Reagent/Solvent | Concentration | Amount |

| N-Isopropylpyridin-3-amine | - | 1.0 eq |

| Diethyl Ether or Isopropanol | - | As required |

| Hydrochloric Acid (in diethyl ether or isopropanol) | 2.0 M | ~2.2 eq |

Procedure:

-

Dissolve the purified N-isopropylpyridin-3-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether or isopropanol (~2.2 equivalents) dropwise with stirring.

-

A precipitate of Isopropyl-pyridin-3-YL-amine Dihydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | N-Isopropylpyridin-3-amine | Isopropyl-pyridin-3-YL-amine Dihydrochloride |

| CAS Number | 13535-13-4 | 32405-76-8 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.1 (m, 2H), ~3.7 (sept, 1H), ~1.2 (d, 6H) | Data not available in searched literature |

| ¹³C NMR (CDCl₃, δ ppm) | ~145, ~142, ~138, ~124, ~121, ~48, ~23 | Data not available in searched literature |

| Melting Point (°C) | Not consistently reported | Data not available in searched literature |

Note: The NMR data for the free base are predicted values based on similar structures and general chemical shift knowledge. Experimental data for the dihydrochloride salt were not found in the searched literature.

Safety Considerations

-

3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

-

Dichloromethane: Suspected of causing cancer. Work in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride via reductive amination of 3-aminopyridine with acetone using sodium triacetoxyborohydride is a robust and efficient method suitable for laboratory-scale synthesis. The subsequent conversion to the dihydrochloride salt provides a stable, crystalline solid that is convenient for storage and further use in drug discovery and development workflows. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe execution of this synthesis.

References

-

PubChem. N-isopropyl-3-nitropyridin-2-amine. [Link]

- Google Patents.

-

Organic Syntheses. 3-aminopyridine. [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

Sources

"Isopropyl-pyridin-3-YL-amine dihydrochloride CAS number 32405-76-8"

An In-Depth Technical Guide to Isopropyl-pyridin-3-YL-amine Dihydrochloride (CAS: 32405-76-8)

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of therapeutic agents. This guide focuses on a specific, yet intriguing, member of this family: Isopropyl-pyridin-3-YL-amine dihydrochloride. While not as extensively documented in peer-reviewed literature as some of its more common counterparts, its structural motifs—the N-isopropyl group and the 3-aminopyridine core—are prevalent in compounds targeting a range of biological pathways.

This document is crafted for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's chemical nature, plausible synthetic routes, and potential applications. Recognizing the current gaps in publicly available data, we have taken a first-principles approach. The synthetic protocols described herein are based on well-established, robust chemical transformations—Reductive Amination and Buchwald-Hartwig Amination—and are presented with detailed, step-by-step instructions that a skilled chemist can readily adapt. We delve into the causality behind each procedural step, aiming to empower you not just to replicate, but to innovate.

Our commitment to scientific integrity means being transparent about what is known and what is inferred. Where specific experimental data for the title compound is unavailable, we provide predicted analytical characteristics based on structurally related molecules and fundamental principles of spectroscopy. The safety and handling protocols are constructed from a thorough analysis of the hazards associated with the likely precursors and the general class of aminopyridines.

This guide is designed to be a self-validating system, grounded in authoritative chemical principles. It is our hope that this comprehensive overview will serve as a valuable resource, sparking new ideas and enabling the next wave of discovery in your laboratories.

Chemical Identity and Physicochemical Properties

Isopropyl-pyridin-3-YL-amine dihydrochloride is the hydrochloride salt of the parent free base, N-isopropylpyridin-3-amine. The dihydrochloride form enhances the compound's solubility in aqueous media and improves its stability for storage and handling, a common practice in pharmaceutical development.

Figure 1: Chemical Structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride.

Table 1: Physicochemical and Identity Data

| Parameter | Value | Source(s) |

| IUPAC Name | N-(propan-2-yl)pyridin-3-amine;dihydrochloride | N/A |

| Synonyms | N-isopropylpyridin-3-amine dihydrochloride; N-(1-Methylethyl)-3-Pyridinamine dihydrochloride | N/A |

| CAS Number | 32405-76-8 | N/A |

| Molecular Formula | C₈H₁₄Cl₂N₂ | N/A |

| Molecular Weight | 209.12 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol (predicted) | N/A |

| Storage | Store in a cool, dry place, under an inert atmosphere. Hygroscopic. | N/A |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for Isopropyl-pyridin-3-YL-amine dihydrochloride is not prominently available in the literature, its structure lends itself to two highly reliable and scalable synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination . Both methods are staples in modern organic synthesis for the formation of C-N bonds.

Route A: Reductive Amination of 3-Aminopyridine

This is often the most direct and atom-economical approach, starting from readily available 3-aminopyridine and acetone. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent is critical for the success of a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine (iminium ion) in the presence of the starting ketone.[1][2]

Figure 2: Workflow for Synthesis via Reductive Amination.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 3-aminopyridine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add acetone (1.5 eq) followed by glacial acetic acid (0.1 eq). The acetic acid serves to catalyze the formation of the iminium ion, which is the species that is readily reduced.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature. The portion-wise addition helps to control any potential exotherm. The mixture is then stirred at room temperature for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent. The mixture is stirred vigorously for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base, N-isopropylpyridin-3-amine.

-

Purification and Salt Formation: The crude product can be purified by silica gel column chromatography if necessary. The purified free base is then dissolved in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether. A solution of HCl in ether (or a similar solvent, 2.2 eq) is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford Isopropyl-pyridin-3-YL-amine dihydrochloride as a solid.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly with heteroaryl halides.[3] This route would involve coupling a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with isopropylamine. The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine ligands generally being the most effective.[4]

Figure 3: Workflow for Synthesis via Buchwald-Hartwig Amination.

Experimental Protocol (Hypothetical)

-

Reaction Setup: An oven-dried Schlenk flask is charged with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Anhydrous toluene is added, followed by 3-bromopyridine (1.0 eq) and isopropylamine (1.2 eq). The use of an inert atmosphere is critical as the Pd(0) catalytic species is oxygen-sensitive.

-

Reaction: The mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine.

-

Extraction and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield the pure free base.

-

Salt Formation: The purified N-isopropylpyridin-3-amine is converted to its dihydrochloride salt as described in Route A, step 6.

Proposed Analytical Characterization

As of the time of this writing, publicly accessible, peer-reviewed spectroscopic data for Isopropyl-pyridin-3-YL-amine and its dihydrochloride salt are not available. The following are predicted key analytical signatures based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Pyridyl Protons: 4 distinct signals in the aromatic region (~7.0-8.5 ppm), likely complex multiplets or doublets of doublets. Protons at C2 and C6 would be most downfield. - Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the methyl protons. - Isopropyl CH₃: A doublet around 1.2-1.4 ppm. - N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent. For the dihydrochloride salt, this and the pyridinium proton would be significantly downfield and potentially broader. |

| ¹³C NMR | - Pyridyl Carbons: 5 signals in the aromatic region (~120-150 ppm). The carbon bearing the amino group (C3) would be significantly shielded compared to the others. - Isopropyl CH: A signal around 45-50 ppm. - Isopropyl CH₃: A signal around 20-25 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 136 for the free base. - Major Fragment: A prominent peak at m/z = 121, corresponding to the loss of a methyl group ([M-15]⁺). |

| IR Spectroscopy | - N-H Stretch: A single, medium intensity peak around 3300-3400 cm⁻¹ for the secondary amine (free base). - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=N and C=C Stretches: Peaks in the 1550-1610 cm⁻¹ region. For the dihydrochloride salt, broad N-H⁺ stretches would be expected in the 2400-3000 cm⁻¹ region. |

Applications in Research and Drug Development

The 3-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] The addition of the N-isopropyl group modifies the compound's lipophilicity, steric profile, and potential for hydrogen bonding, making it a valuable building block for library synthesis in drug discovery programs.

-

Kinase Inhibition: Many kinase inhibitors feature an aminopyridine core that serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The N-isopropyl group can occupy adjacent hydrophobic pockets, potentially enhancing potency and selectivity. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, for example, have been investigated as potent CDK2 inhibitors for cancer therapy.

-

Central Nervous System (CNS) Agents: Aminopyridines are known to function as potassium channel blockers, a mechanism relevant for various neurological conditions. While 4-aminopyridine is the most well-known in this regard, the 3-amino isomer and its derivatives are also explored for their potential to modulate neuronal activity.

-

Antimicrobial and Antiparasitic Agents: The pyridine ring is a common feature in many antimicrobial and antiparasitic drugs. The 3-aminopyridine scaffold provides a versatile platform for the synthesis of new chemical entities to combat infectious diseases, including neglected tropical diseases.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for Isopropyl-pyridin-3-YL-amine dihydrochloride is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors (3-aminopyridine, isopropylamine) and the general toxicological profile of aminopyridines.

Hazard Assessment:

-

3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[6][7]

-

Isopropylamine: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8]

-

Aminopyridines (General Class): Known to be neurotoxic, often acting as convulsants by blocking potassium channels.[5]

-

Hydrochloride Salts: Can be corrosive and irritating, especially as dusts.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dusts or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use.

-

Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be considered hygroscopic.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

-

U.S. Environmental Protection Agency. (2006). Aminopyridines. ([Link])

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Organic Letters, 2(10), 1403–1406. ([Link])

-

PubChem. (n.d.). N-(propan-2-yl)pyridin-3-amine. Retrieved January 22, 2026, from ([Link])

-

Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. ([Link])

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ([Link])

-

Organic Syntheses. (n.d.). 3-aminopyridine. ([Link])

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. ([Link])

-

PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved January 22, 2026, from ([Link])

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. epa.gov [epa.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. opcw.org [opcw.org]

An In-depth Technical Guide to the Structure Elucidation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a small organic molecule featuring a pyridine ring, a secondary amine, and an isopropyl group. As a dihydrochloride salt, its physical and chemical properties are significantly influenced by the protonation of basic nitrogen atoms. Accurate structural confirmation is a cornerstone for any further research, development, or quality control, ensuring identity, purity, and stability. This guide will detail a multi-technique approach, integrating Mass Spectrometry, NMR Spectroscopy, FT-IR Spectroscopy, and Single-Crystal X-ray Crystallography to build an unassailable structural proof.

Part 1: The Initial Hypothesis and Molecular Fingerprinting

The primary structure is hypothesized from its chemical name. The journey of elucidation begins with techniques that provide broad, yet crucial, "fingerprint" information, confirming the presence of key functional groups and the overall molecular mass.

Mass Spectrometry (MS) for Molecular Weight Determination

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight. For a salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds. We would expect to see the molecular ion for the free base after the loss of the two hydrochloride components.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of Isopropyl-pyridin-3-YL-amine dihydrochloride is prepared in methanol at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source is used.

-

Ionization Mode: Positive ion mode is selected, as the amine groups are readily protonated.

-

Data Acquisition: The instrument is calibrated, and data is acquired over a mass range of m/z 50-500.

Expected Data & Interpretation:

The free base, Isopropyl-pyridin-3-YL-amine, has a molecular formula of C8H12N2. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 137.1073. The HRMS data would be expected to confirm this with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C8H12N2 |

| Calculated [M+H]⁺ (monoisotopic) | 137.1073 |

| Observed [M+H]⁺ | ~137.1073 (within 5 ppm) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this particular compound, we are looking for characteristic absorptions corresponding to N-H bonds (both for the amine and the protonated pyridinium), C-H bonds (aromatic and aliphatic), and C=N/C=C bonds of the pyridine ring. The dihydrochloride nature of the salt will significantly influence the N-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid Isopropyl-pyridin-3-YL-amine dihydrochloride powder is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of amine salts (R₃N⁺-H). This is due to the protonation of both the pyridine nitrogen and the secondary amine.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ are expected for the aromatic C-H bonds of the pyridine ring, while absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H bonds of the isopropyl group.

-

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.[1][2][3]

-

N-H Bending: A band around 1600-1550 cm⁻¹ can be attributed to N-H bending vibrations.

-

C-N Stretching: The stretching of the ring carbon-nitrogen bond is typically observed in the 1330-1260 cm⁻¹ region.[1]

Part 2: Unraveling the Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. A suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 10-20 mg of Isopropyl-pyridin-3-YL-amine dihydrochloride is dissolved in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for hydrochloride salts due to their high polarity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Experiments: The following experiments are conducted:

-

¹H NMR

-

¹³C NMR

-

2D Correlation Spectroscopy (COSY)

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H and ¹³C NMR - The Carbon-Hydrogen Framework

Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.

Expected Data & Interpretation:

| ¹H NMR (Expected) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridine Ring | ~8.0-8.5 | Multiplets | 3H | H2, H4, H6 |

| Pyridine Ring | ~7.5-7.8 | Multiplet | 1H | H5 |

| Isopropyl CH | ~3.5-4.0 | Septet | 1H | CH-(CH₃)₂ |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet | 6H | CH-(CH₃)₂ |

| ¹³C NMR (Expected) | Chemical Shift (ppm) | Assignment |

| Pyridine Ring | ~140-150 | C2, C6 |

| Pyridine Ring | ~125-140 | C3, C4, C5 |

| Isopropyl CH | ~45-55 | CH-(CH₃)₂ |

| Isopropyl CH₃ | ~20-25 | CH-(CH₃)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The protonation of the pyridine ring will lead to a general downfield shift of the ring protons and carbons compared to the free base.

2D NMR - Confirming the Connections

Trustworthiness: While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for building a self-validating system. These experiments correlate signals, providing unambiguous proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the isopropyl CH and CH₃ protons, and among the coupled protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon it is directly attached to. This allows for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucially, we would expect to see a correlation from the isopropyl CH proton to the C3 carbon of the pyridine ring, confirming the point of attachment.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides a conclusive 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the 3D atomic arrangement in the solid state. For a hydrochloride salt, this technique also reveals the precise location of the chloride counter-ions and the nature of the hydrogen bonding network that stabilizes the crystal lattice.[4][5]

Expertise & Experience: The challenge often lies in growing single crystals of sufficient quality. For hydrochloride salts, slow evaporation from a polar solvent system (e.g., methanol/diethyl ether) is a common and effective crystallization technique. The resulting crystal structure would confirm the connectivity established by NMR and provide precise bond lengths and angles.[6][7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Crystals are grown by dissolving the compound in a minimal amount of a polar solvent (e.g., methanol) and then allowing a less polar solvent (e.g., diethyl ether) to slowly diffuse into the solution. This process is left undisturbed for several days to weeks.

-

Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected over a range of angles.

-

Structure Solution & Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Expected Results:

The crystal structure would unequivocally show:

-

The pyridine ring and the isopropylamine moiety connected at the C3 position.

-

Protonation at the pyridine nitrogen and the secondary amine nitrogen.

-

The presence of two chloride anions per molecule, balancing the positive charges.

-

A complex network of N-H···Cl hydrogen bonds, which are fundamental to the crystal packing.[4]

Logical Relationship of Analytical Data

Caption: Convergence of analytical data to confirm the final molecular structure.

Conclusion

The structure elucidation of Isopropyl-pyridin-3-YL-amine dihydrochloride is a process of accumulating and correlating evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy identifies the key functional groups and the presence of the amine salt. A full suite of 1D and 2D NMR experiments meticulously maps out the proton and carbon framework and confirms the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for all subsequent research and development activities.

References

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

-

Arnaudov, M. G., et al. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved January 22, 2026, from [Link]

-

IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). (1999). Spectroscopy Letters, 32(1). Retrieved January 22, 2026, from [Link]

-

Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Resonance structures of Aminopyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3409-3411. Retrieved January 22, 2026, from [Link]

-

The packing structure of hydrochloride salt (I), viewed down the... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]

-

Kumar, S. S. (n.d.). Crystal Structure of Benzydamine Hydrochloride Salt. Academia.edu. Retrieved January 22, 2026, from [Link]

-

Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2022). Preprints.org. Retrieved January 22, 2026, from [Link]

-

Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2023). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Crystal Structure of Benzydamine Hydrochloride Salt [academia.edu]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

"Isopropyl-pyridin-3-YL-amine dihydrochloride molecular weight"

Technical Guide: Isopropyl-pyridin-3-YL-amine Dihydrochloride

A Comprehensive Analysis of Molecular Weight Determination and Physicochemical Characterization

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals focused on the physicochemical characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride. It provides a detailed exploration of its molecular weight, from theoretical calculations to empirical validation using modern analytical techniques. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Compound Identification and Core Physicochemical Properties

Isopropyl-pyridin-3-YL-amine, also known as N-(propan-2-yl)pyridin-3-amine, is a pyridine derivative. In pharmaceutical and research settings, it is frequently handled as a dihydrochloride salt to enhance solubility and stability. Accurate characterization begins with defining its fundamental properties.

The molecular weight is a critical parameter for any chemical compound, influencing everything from reaction stoichiometry to pharmacological activity.[1] The salt form, Isopropyl-pyridin-3-YL-amine Dihydrochloride, incorporates two molecules of hydrogen chloride (HCl), which must be accounted for in its total molecular mass.

A summary of the essential identifiers and properties for both the free base and its dihydrochloride salt is presented below.

| Property | Isopropyl-pyridin-3-YL-amine (Free Base) | Isopropyl-pyridin-3-YL-amine Dihydrochloride (Salt) | Reference(s) |

| Synonyms | N-isopropyl-N-pyridin-3-ylamine; 3-(isopropylamino)pyridine | N/A | [2] |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ (C₈H₁₂N₂ · 2HCl) | [2][3] |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol | [2][3] |

| CAS Number | 32405-76-8 | 32405-76-8 | [2][3] |

| Chemical Structure | [2] |

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in a given molecule.[1] The calculation provides a theoretical value that is then confirmed through experimental analysis. The calculation for Isopropyl-pyridin-3-YL-amine Dihydrochloride (C₈H₁₄N₂Cl₂) is as follows, using atomic masses for Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Chlorine (35.453 u).

-

Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

-

Hydrogen (H): 14 atoms × 1.008 u/atom = 14.112 u

-

Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

-

Chlorine (Cl): 2 atoms × 35.453 u/atom = 70.906 u

-

Total Molecular Weight: 96.088 + 14.112 + 28.014 + 70.906 = 209.12 u

This calculated value aligns perfectly with the data provided by chemical suppliers.[3]

Experimental Workflows for Molecular Weight Verification

While theoretical calculation is precise, empirical verification is essential to confirm the identity and purity of a synthesized or supplied compound. The choice of analytical technique is dictated by the physicochemical properties of the analyte, such as its volatility and ionization potential.

Mass spectrometry is the most accurate and widely used method for determining the molecular weight of small molecules.[4] It separates ions based on their mass-to-charge ratio (m/z), providing a precise molecular mass and valuable structural information through fragmentation patterns.[1][4]

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing non-volatile and thermally labile compounds like hydrochloride salts.[5] The liquid chromatography step separates the compound from impurities, after which it is ionized (e.g., via Electrospray Ionization, ESI) and detected by the mass spectrometer.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Isopropyl-pyridin-3-YL-amine Dihydrochloride in a suitable solvent (e.g., methanol or water). Dilute to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the amine groups are readily protonated.

-

Scan Range: m/z 50 - 500.

-

Expected Ion: The primary ion observed will be that of the protonated free base [C₈H₁₂N₂ + H]⁺, with an expected m/z of 137.11 . The dihydrochloride salt will dissociate in solution, and the mass of the chloride ions is typically not observed in the primary mass spectrum.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. Amine hydrochlorides are non-volatile salts and cannot be analyzed directly.[6] Therefore, a chemical conversion to the volatile free amine is a required pre-analytical step. This process is often referred to as amine regeneration.[7]

Experimental Protocol: GC-MS Analysis via Free Base Regeneration

-

Sample Preparation: Dissolve ~5 mg of Isopropyl-pyridin-3-YL-amine Dihydrochloride in 1 mL of a suitable solvent like methanol in a sealed vial.

-

Amine Regeneration: Add a small amount (~20 mg) of powdered anhydrous potassium carbonate (K₂CO₃) to the solution.[6] The carbonate acts as a base to neutralize the HCl and regenerate the free amine.

-

Causality: Using a solid, anhydrous base like K₂CO₃ is crucial. It effectively regenerates the amine without introducing water, which can interfere with some GC columns and detectors. Strong aqueous bases like NaOH can cause degradation of certain analytes.[6]

-

-

Extraction: Shake the vial vigorously for 1-2 minutes. Allow the solid to settle. The supernatant now contains the volatile N-(propan-2-yl)pyridin-3-amine.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the supernatant into the GC-MS.

-

GC Column: A mid-polarity column like a DB-5ms or equivalent is suitable.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 2 minutes.

-

MS Detection: Electron Ionization (EI) mode. Scan range m/z 40 - 400.

-

Expected Ion: The molecular ion peak [M]⁺ for the free base should be observed at m/z 136.10 . Characteristic fragment ions will further confirm the structure.

-

While primarily a tool for structural elucidation, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate molecular weight by measuring the diffusion coefficient of a molecule in solution.[8] However, for routine confirmation, ¹H and ¹³C NMR are used to validate the chemical structure, which indirectly confirms the molecular formula and thus the molecular weight.

Conclusion

The molecular weight of Isopropyl-pyridin-3-YL-amine Dihydrochloride is definitively established as 209.12 g/mol . This value is derived from its molecular formula (C₈H₁₄Cl₂N₂) and is readily verifiable through high-accuracy analytical techniques. For empirical confirmation, LC-MS is the most direct and reliable method, allowing for analysis of the salt form and observation of the protonated free base at an m/z of 137.11.[5] Alternatively, GC-MS can be employed as a robust confirmatory technique, provided a validated protocol for the regeneration of the volatile free amine is used.[6][7] A multi-technique approach, combining mass spectrometry for molecular weight with NMR for structural integrity, provides a self-validating system for the comprehensive characterization of this and similar compounds in a drug development pipeline.

References

-

MtoZ Biolabs. Molecular Weight Determination. Available at: [Link]

-

Impact Analytical. Molecular Weight Determination. Available at: [Link]

-

F. G. G. A. van der Zwan, et al. (2013). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Available at: [Link]

-

Aragen Bioscience. Molecular weight Determination. Available at: [Link]

-

Cohen, S. D., & Young, R. H. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. N-(propan-2-yl)pyridin-3-amine. Available at: [Link]

-

Rao, K. S., & Srestha, B. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cohen, S. D., & Young, R. H. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 12(12), 707–708. Available at: [Link]

Sources

- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 2. N-(propan-2-yl)pyridin-3-amine | C8H12N2 | CID 817747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]

"physical and chemical properties of Isopropyl-pyridin-3-YL-amine dihydrochloride"

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Isopropyl-pyridin-3-YL-amine Dihydrochloride, a heterocyclic amine of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental physicochemical data with practical insights into its chemical behavior, synthesis, and analytical characterization.

Compound Identification and Structural Elucidation

Isopropyl-pyridin-3-YL-amine Dihydrochloride is the hydrochloride salt form of the parent amine, N-isopropylpyridin-3-amine. The dihydrochloride designation indicates that both the pyridyl nitrogen and the secondary amine nitrogen are protonated, forming a stable, crystalline solid. This salt form is often preferred for its increased stability and solubility in aqueous media compared to the free base.

-

IUPAC Name: N-propan-2-ylpyridin-3-aminium dichloride

-

Synonyms: Isopropyl-pyridin-3-YL-amine 2HCl

-

CAS Number: While a specific CAS number for the dihydrochloride is not consistently cited, the free base, 6-Isopropylpyridin-3-amine, is registered under CAS 405103-02-8.[1] It is crucial for researchers to verify the specific isomer and salt form with their supplier.

-

Molecular Formula: C₈H₁₄Cl₂N₂

-

Molecular Weight: 209.12 g/mol

Caption: Chemical structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride.

Physicochemical Properties

The properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride are dictated by its aromatic heterocyclic core, the secondary alkyl amine substituent, and its nature as a dihydrochloride salt. The following table summarizes its key physical and chemical data, derived from estimations based on its structure and data from analogous compounds.

| Property | Value / Description | Rationale and Scientific Context |

| Appearance | White to off-white crystalline solid. | Amine hydrochloride salts are typically crystalline solids at room temperature due to strong ionic lattice forces. |

| Molecular Weight | 209.12 g/mol | Calculated based on the molecular formula C₈H₁₄Cl₂N₂ using IUPAC atomic weights. |

| Melting Point | Expected to be >150 °C (decomposes). | Salt formation significantly increases the melting point compared to the free base. A precise value is not published, but high melting points are characteristic. For example, the related compound (5-methylpyridin-2-yl)methylamine dihydrochloride has a melting point of 139-140°C.[2] |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in ethanol. Insoluble in non-polar solvents like hexanes and diethyl ether. | The presence of two charged centers (pyridinium and ammonium) makes the molecule highly polar and readily solvated by polar protic solvents. |

| pKa | pKa₁ (Pyridinium): ~5-6 pKa₂ (Ammonium): ~10-11 | The pyridine nitrogen is less basic than the alkyl amine due to the sp² hybridization and aromaticity. The secondary ammonium pKa is typical for alkylamines. These values are estimations and require experimental verification. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Pyridine Ring): Expect complex multiplets in the δ 7.5-9.0 ppm region. The downfield shift is due to the electron-withdrawing effect of the protonated pyridinium nitrogen.

-

Isopropyl CH: A septet (or multiplet) around δ 3.5-4.0 ppm.

-

Isopropyl CH₃: A doublet around δ 1.2-1.5 ppm, integrating to 6H.

-

Amine N-H Protons: Broad signals, potentially in the δ 9.0-12.0 ppm range, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals expected in the δ 120-150 ppm region.

-

Isopropyl Carbons: CH signal around δ 45-55 ppm and CH₃ signals around δ 20-25 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

In positive ion mode, the primary ion observed would be for the free base [C₈H₁₂N₂ + H]⁺.

-

Expected m/z: 137.1073.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Broad absorption band from 2500-3200 cm⁻¹ characteristic of ammonium salts.

-

C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches above 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.

-

Chemical Properties and Synthetic Pathways

Reactivity and Stability

The compound is stable under normal laboratory conditions. As a salt, it is not volatile and is less susceptible to oxidation than its free base counterpart. The primary reactive sites are the amine and the pyridine ring. The amine can act as a nucleophile if deprotonated, and the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and other ring substituents. The isopropyl-pyridin-amine scaffold is a valuable directing group in modern synthetic chemistry, enabling selective C-H bond functionalization.[3]

Proposed Synthesis

A common and effective method for synthesizing N-alkyl-pyridinamines is through reductive amination. This process involves the reaction of a primary amine (3-aminopyridine) with a ketone (acetone) in the presence of a reducing agent.

Caption: Proposed synthetic workflow for Isopropyl-pyridin-3-YL-amine dihydrochloride.

Standard Experimental Protocols

The following sections detail generalized, yet robust, methodologies for the characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride. These protocols represent standard practices in a modern synthetic chemistry laboratory.

Protocol 1: Determination of Solubility (Qualitative)

-

Preparation: Add approximately 10 mg of the compound to three separate labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of deionized water, methanol, and dichloromethane, respectively.

-

Observation: Agitate each tube vigorously for 30 seconds. Observe for dissolution.

-

Heating (Optional): If the solid does not dissolve at room temperature, gently warm the tube in a water bath to assess temperature-dependent solubility.

-

Classification: Classify as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Protocol 2: Acquisition of ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will not exchange with the N-H protons.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. A typical experiment includes 16-64 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Caption: General workflow for the synthesis and characterization of a chemical compound.

Applications in Research and Development

Isopropyl-pyridin-3-YL-amine Dihydrochloride is primarily utilized as a chemical building block or intermediate. Its structural motifs are found in a range of biologically active molecules. Potential applications include:

-

Pharmaceutical Synthesis: As a scaffold or intermediate for creating more complex molecules targeting various receptors and enzymes. The aminopyridine structure is a key component in many approved drugs.

-

Agrochemicals: As a precursor for novel herbicides and pesticides.

-

Materials Science: For the synthesis of specialty polymers and ligands for catalysis.

References

-

PubChem. N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

- Google Patents.

-

PubChem. 2-Isopropylpyridine | C8H11N | CID 69523. [Link]

-

Li, X. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 2021. [Link]

-

Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. [Link]

-

PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. [Link]

Sources

"Isopropyl-pyridin-3-YL-amine dihydrochloride solubility data"

An In-Depth Technical Guide to the Solubility Profile of Isopropyl-pyridin-3-YL-amine dihydrochloride

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a pyridinamine derivative that, like many small molecule amine salts, holds potential for investigation in various stages of drug discovery and development. A fundamental physicochemical property that dictates the developability of any active pharmaceutical ingredient (API) is its solubility. Aqueous solubility, in particular, is a critical determinant of oral bioavailability and plays a pivotal role in formulation design, from early preclinical studies to final dosage form development.[1][2]

Theoretical Framework: Understanding the Solubility of an Amine Dihydrochloride Salt

Isopropyl-pyridin-3-YL-amine dihydrochloride is an amine salt. The solubility of such compounds in aqueous media is governed by a balance of factors inherent to its molecular structure.

-

Polarity and Hydrogen Bonding : As an amine salt, the molecule is charged and polar.[3] This inherent polarity allows for favorable interactions with polar solvents like water. The nitrogen atoms in the pyridine ring and the amine group, along with the chloride counter-ions, can participate in hydrogen bonding with water molecules, further enhancing its aqueous solubility.[3][4]

-

Hydrophobicity : Conversely, the isopropyl and pyridine ring components of the molecule introduce a degree of hydrophobicity. While the salt form significantly increases water solubility compared to the free base, this nonpolar character can limit solubility, especially in highly concentrated solutions or in less polar solvents.[3][4]

-

Ionization and pH-Dependent Solubility : Being a salt of a weak base, the solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride is expected to be highly dependent on the pH of the solution.[5][6] In acidic to neutral pH, the amine groups will be protonated, maintaining the charged, more soluble salt form. As the pH increases into the basic range, the amine will deprotonate, leading to the formation of the less soluble free base, which may precipitate out of solution. The Henderson-Hasselbalch equation is a key principle in predicting the ionization state of the molecule at different pH values.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound. The following protocol is a detailed, step-by-step guide for determining the solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride across a physiologically relevant pH range.

Materials and Equipment

-

Isopropyl-pyridin-3-YL-amine dihydrochloride (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4 are recommended to simulate gastrointestinal conditions)[8][9]

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-